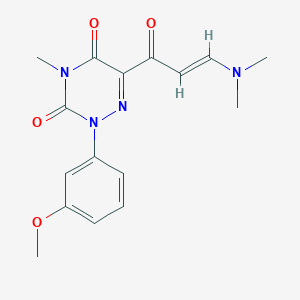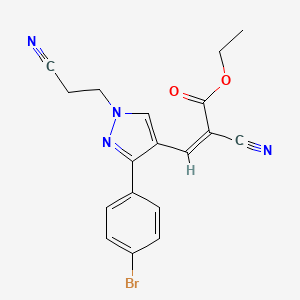![molecular formula C7H9Cl2NO B2375529 N-[(2-Chlorphenyl)methyl]hydroxylamin-hydrochlorid CAS No. 1637559-18-2](/img/structure/B2375529.png)
N-[(2-Chlorphenyl)methyl]hydroxylamin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to a hydroxylamine moiety, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and as a probe for studying protein-ligand interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: It can interact with receptors on the cell surface, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride can be compared with other similar compounds, such as:
N-methylhydroxylamine hydrochloride: This compound has a similar hydroxylamine moiety but lacks the chlorophenyl group, making it less versatile in certain synthetic applications.
N-phenylhydroxylamine hydrochloride: This compound has a phenyl group instead of a chlorophenyl group, which affects its reactivity and applications.
The uniqueness of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride lies in its chlorophenyl group, which imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-9-10;/h1-4,9-10H,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVZKCJJGIFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNO)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637559-18-2 |
Source


|
| Record name | N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375449.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)
![5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2375453.png)

![ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2375456.png)



![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2375463.png)


